

Spectroscopic Profile of Dodecyl Vinyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Dodecyl vinyl ether*

Cat. No.: *B1584983*

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Introduction

Dodecyl vinyl ether (DVE), also known as 1-(vinyloxy)dodecane, is a versatile monomer employed in the synthesis of specialty polymers and copolymers. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting materials, making them suitable for applications in coatings, adhesives, and sealants. A thorough understanding of the spectroscopic characteristics of DVE is paramount for quality control, reaction monitoring, and structural elucidation of its polymeric derivatives. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **dodecyl vinyl ether**, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of **dodecyl vinyl ether**, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **dodecyl vinyl ether** is characterized by distinct signals corresponding to the vinyl protons and the dodecyl chain protons. The vinyl protons exhibit a characteristic splitting pattern due to geminal, cis, and trans coupling.

Table 1: ¹H NMR Spectroscopic Data for **Dodecyl Vinyl Ether** (Estimated)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~6.45	dd	$J_{trans} \approx 14.3$, $J_{cis} \approx 6.8$	=CH-O
~4.18	dd	$J_{trans} \approx 14.3$, $J_{gem} \approx 2.2$	=CH ₂ (trans to H)
~3.98	dd	$J_{cis} \approx 6.8$, $J_{gem} \approx 2.2$	=CH ₂ (cis to H)
~3.75	t	$J \approx 6.7$	-O-CH ₂ -
~1.65	p	$J \approx 6.7$	-O-CH ₂ -CH ₂ -
~1.26	m	-	-(CH ₂) ₉ -
~0.88	t	$J \approx 6.9$	-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in $CDCl_3$. Values are estimated based on data for structurally similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The vinyl carbons are significantly deshielded, appearing at higher chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for **Dodecyl Vinyl Ether** (Estimated)

Chemical Shift (δ) (ppm)	Assignment
~151.9	=CH-O
~86.4	=CH ₂
~67.9	-O-CH ₂ -
~31.9	-(CH ₂) ₁₀ -
~29.6	-(CH ₂) ₁₀ -
~29.3	-(CH ₂) ₁₀ -
~26.1	-(CH ₂) ₁₀ -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Note: Chemical shifts are referenced to TMS in CDCl_3 . Values are estimated based on trends observed for alkyl vinyl ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dodecyl vinyl ether** shows characteristic absorption bands for the vinyl ether group and the long alkyl chain.

Table 3: IR Spectroscopic Data for **Dodecyl Vinyl Ether**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3110	Medium	=C-H stretch
~2925	Strong	C-H stretch (asymmetric)
~2855	Strong	C-H stretch (symmetric)
~1620	Strong	C=C stretch
~1465	Medium	C-H bend (CH ₂)
~1200	Strong	C-O-C stretch (asymmetric)
~1115	Strong	C-O-C stretch (symmetric)
~960	Strong	=C-H bend (trans)
~820	Strong	=C-H bend (wag)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **dodecyl vinyl ether** is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **Dodecyl Vinyl Ether**

m/z	Predicted Fragment
212	[M] ⁺ (Molecular Ion)
183	[M - C ₂ H ₅] ⁺
155	[M - C ₄ H ₉] ⁺
127	[M - C ₆ H ₁₃] ⁺
99	[M - C ₈ H ₁₇] ⁺
71	[M - C ₁₀ H ₂₁] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **dodecyl vinyl ether** in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.

FT-IR Spectroscopy

Sample Preparation:

- A small drop of neat **dodecyl vinyl ether** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

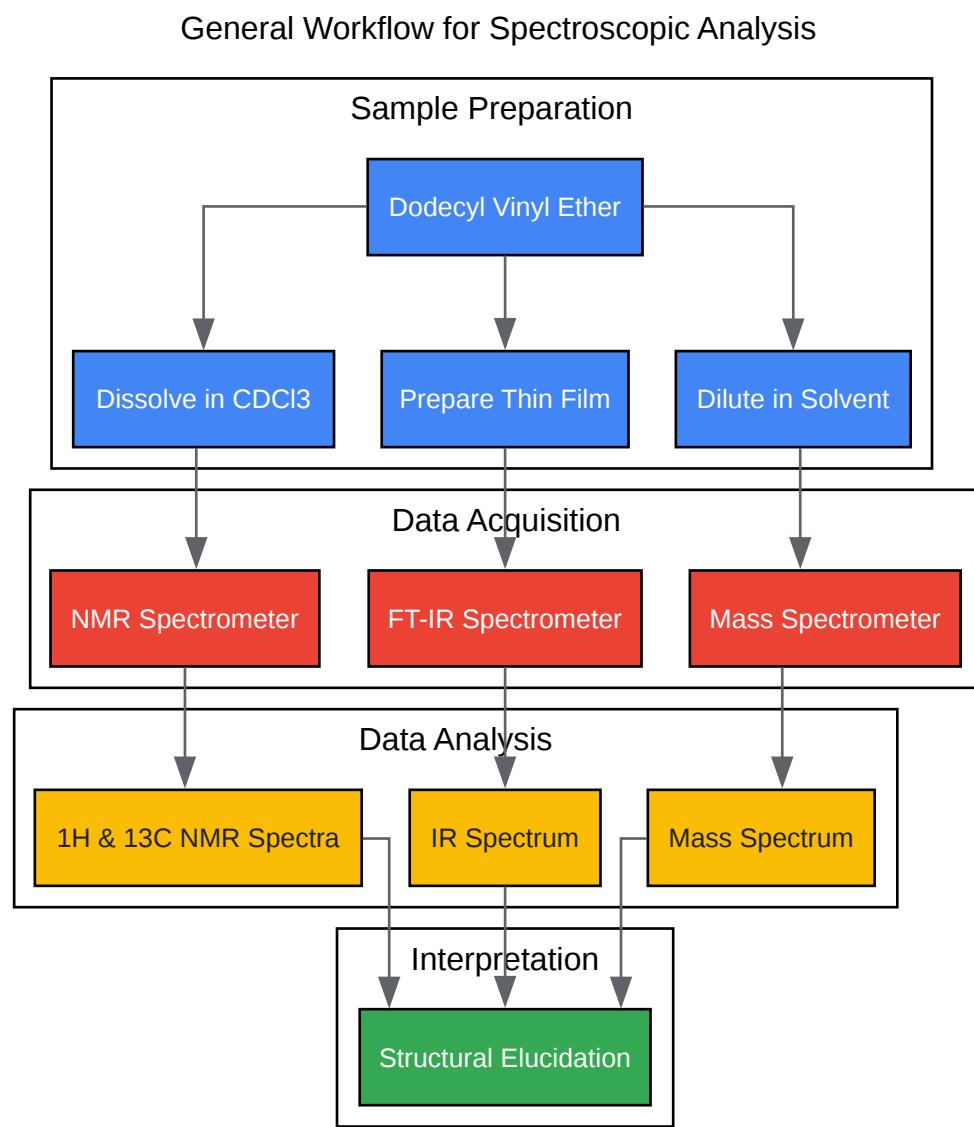
- Prepare a dilute solution of **dodecyl vinyl ether** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-300.
- Inlet System: Direct infusion or gas chromatography (GC) inlet.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **dodecyl vinyl ether**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Dodecyl Vinyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584983#spectroscopic-data-of-dodecyl-vinyl-ether-nmr-ir-ms>

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